Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate is a bicyclic compound characterized by its unique diazabicyclo structure. This compound is classified under the category of building blocks in organic chemistry and is recognized for its potential applications in various scientific fields, particularly in organic synthesis and medicinal chemistry. The compound has a molecular formula of C17H30N2O5 and a molecular weight of 342.44 g/mol. It is identified by its CAS number 228270-29-9 and exhibits a purity of 95% .
The synthesis of Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate typically involves several key steps:
The reactions are generally conducted under inert atmosphere conditions to prevent unwanted side reactions, and they may involve the use of continuous flow reactors for improved efficiency in industrial settings . The reaction conditions, such as temperature and stirring time, are crucial for ensuring complete conversion and high yield.
The molecular structure of Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate features a bicyclic framework with two nitrogen atoms incorporated into the ring system. The presence of tert-butyl groups contributes steric hindrance, influencing the compound's reactivity and stability.
Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate participates in various chemical reactions due to its functional groups:
The reactivity of this compound is significantly influenced by its bicyclic structure and the presence of multiple functional groups that can participate in diverse organic reactions .
The mechanism of action for Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate primarily involves its role in catalysis and as a precursor in organic synthesis:
Research indicates that compounds within this class may exhibit bioactive properties that warrant further investigation for medicinal uses .
Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate is typically a solid at room temperature with a specific melting point that varies based on purity and crystal form.
The chemical properties include:
Relevant analyses indicate that understanding these properties is crucial for optimizing its use in synthetic applications .
Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate has several applications:
The 3,7-diazabicyclo[3.3.1]nonane core is a privileged structure in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic analogues. Notably, it forms the fundamental skeleton of cytisine, a high-affinity partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs) historically used in smoking cessation therapies [1] [3]. Cytisine derivatives exhibit subtype selectivity and antidepressant-like effects in murine models, attributed to their interaction with β2-containing nAChRs prevalent in brain regions regulating mood and addiction [1] [3]. Beyond nAChR ligands, this scaffold appears in:
Table 1: Natural Products Featuring the 3,7-Diazabicyclo[3.3.1]nonane Scaffold
Natural Product | Biological Activity | Structural Features |
---|---|---|
Cytisine | α4β2 nAChR partial agonist | Pyridone fused to bispidine scaffold |
Sparteine | Na⁺ channel blocker | Tetracyclic bispidine derivative |
Huperzine A | Acetylcholinesterase inhibitor | Pyridone ring, exocyclic double bond |
Garsubellin A | Choline acetyltransferase stimulator | Polycyclic PPAP with bispidine-like core |
Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate serves as a key synthetic precursor for accessing derivatives mimicking these natural products. The 9-oxo (carbonyl) group introduces a versatile hydrogen bond acceptor, strategically replacing the fused heterocyclic rings found in natural analogues like cytisine while maintaining critical pharmacophoric elements [1] [6]. The tert-butoxycarbonyl (Boc) protecting groups enable selective functionalization of the bridgehead nitrogens, facilitating the introduction of diverse alkyl, aryl, or heteroaryl substituents via amidation, sulfonylation, or ureation [1] [5]. This flexibility permits exploration of chemical space inaccessible within rigid natural product frameworks.
Synthetic routes to this scaffold typically employ double Mannich reactions starting from tert-butyl 4-oxopiperidine-1-carboxylate derivatives. Key intermediates like N-benzyl-N′-Boc-bispidinone undergo Wolff-Kishner reduction (Huang-Minlon modification) to afford the methylene-bridged structure, followed by hydrogenolytic debenzylation and selective Boc protection [1] [5]. The 9-oxo functionality is introduced via oxidation of C9 or incorporated earlier in the synthesis through keto-acid intermediates. Crucially, the Boc-protected 9-oxo derivative exhibits superior solubility and handling properties compared to its unprotected counterparts, facilitating downstream derivatization.
The 3,7-diazabicyclo[3.3.1]nonane scaffold is a validated pharmacophore for designing subtype-selective nAChR ligands. Unsubstituted bispidine exhibits moderate affinity for α4β2* nAChRs (Kᵢ ≈ 600 nM), confirming the intrinsic recognition of the diazabicyclic core [1] [4]. Strategic functionalization enhances affinity and selectivity:
Table 2: Influence of 3,7-Diazabicyclo[3.3.1]nonane Derivatives on nAChR Subtypes
Compound Class | α4β2* Kᵢ (nM) | α3β4* Kᵢ (nM) | α7 Kᵢ (nM) | Functional Profile |
---|---|---|---|---|
Unsubstituted Bispidine | ~600 | >2,000 | >19,000 | Weak α7 agonism |
Cytisine (Natural) | 0.122 | 19 | 250 | α4β2 partial agonist |
9-Oxo-Bispidine Carboxamide | 1-10 | 500->10,000 | >10,000 | α4β2 partial agonist/antagonist |
Varenicline | 0.06 | 240 | 322 | α4β2 partial agonist |
Structure-activity relationship (SAR) studies highlight that carboxamide-linked small heteroaryls (e.g., pyridin-3-yl) or para-substituted phenyl groups maximize α4β2 affinity. The flexible C9 HBA linker in di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate derivatives allows optimal positioning of these aryl/heteroaryl moieties within the orthosteric binding site, contrasting with the rigid fused system of cytisine [1] [4]. Electrophysiological studies in Xenopus oocytes confirm that alkyl-linked derivatives act as full agonists, while aryl-linked analogues shift towards partial agonism or antagonism at α4β2 nAChRs [1] [4]. This functional selectivity is crucial for developing therapeutics for depression, addiction, or cognitive disorders without undesired activation of peripheral nAChRs.
Table 3: Structure-Activity Relationships of 9-Oxo-Bispidine Derivatives
C9 Substituent | Nitrogen Modification | α4β2* Kᵢ (nM) | Functional Activity |
---|---|---|---|
None (Scaffold) | Secondary amine | 600 | Weak agonist (α7) |
Methyl (Flexible alkyl) | Carboxamide | 50-100 | Full agonist (α4β2) |
Pyridin-3-yl (Heteroaryl) | Carboxamide | 1-10 | Partial agonist (α4β2) |
p-Tolyl (Aryl) | Sulfonamide | 100-500 | Antagonist (α4β2) |
Quinoxalin-2-yl (Fused) | Carboxamide | 1-5 | Partial agonist/antagonist |
Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate enables systematic exploration of these SARs. Its Boc-protected amines allow sequential installation of diverse HBA systems, while the C9 carbonyl serves as a synthetic handle for further derivatization or directly participates in receptor binding [5] [6]. Patent literature (WO2013050938A1) describes its conversion to high-affinity ligands by coupling the dicarboxylate with heteroaryl halides or acid chlorides, yielding compounds with potent α4β2 binding (Kᵢ < 10 nM) and selectivity over α3β4 and α7 subtypes [5]. This positions the scaffold as a versatile template for next-generation nAChR modulators addressing CNS disorders.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: